Poricoic acid B

Anti-inflammatory Immunology Natural Product Pharmacology

Poricoic acid B (CAS: 137551-39-4) is a lanostane-type tetracyclic triterpenoid acid predominantly isolated from the epidermis (Poriae Cutis) of the medicinal fungus Poria cocos. Structurally characterized by a 3,4-seco-lanostane skeleton with a C-16 hydroxyl and C-21 carboxyl group, it is commercially supplied as a white crystalline powder with HPLC purity typically ≥98%.

Molecular Formula C30H44O5
Molecular Weight 484.7 g/mol
Cat. No. B10825330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoricoic acid B
Molecular FormulaC30H44O5
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C
InChIInChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1
InChIKeyNXAZWYWJZDFISF-KXGBKNTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poricoic Acid B Procurement: A Lanostane Triterpenoid with Quantified Anti-Inflammatory Superiority


Poricoic acid B (CAS: 137551-39-4) is a lanostane-type tetracyclic triterpenoid acid predominantly isolated from the epidermis (Poriae Cutis) of the medicinal fungus Poria cocos [1]. Structurally characterized by a 3,4-seco-lanostane skeleton with a C-16 hydroxyl and C-21 carboxyl group, it is commercially supplied as a white crystalline powder with HPLC purity typically ≥98% . As a key bioactive constituent of Poria cocos, a component of over 10% of traditional Chinese medicine preparations, poricoic acid B demonstrates quantifiable anti-inflammatory activity that surpasses its closest structural analog, poricoic acid A, in standardized in vitro assays [1].

Why Poricoic Acid B Cannot Be Substituted by Poricoic Acid A or Other Poria cocos Triterpenoids


Despite originating from the same fungal source and sharing a core lanostane scaffold, Poria cocos triterpenoids exhibit non-redundant pharmacological profiles that preclude simple interchange. A direct comparative study of four purified triterpenoids (poricoic acid B, poricoic acid A, dehydrotrametenolic acid, and dehydroeburicoic acid) revealed that only poricoic acid B and A exhibited measurable anti-inflammatory activity, while the other two showed none, establishing that activity is not a class-wide property [1]. Furthermore, within the active subset, poricoic acid B demonstrated quantitatively superior NO inhibition compared to poricoic acid A, indicating that even structurally similar analogs yield meaningfully different efficacy outcomes [1]. Substituting poricoic acid B with poricoic acid A or other in-class triterpenoids would therefore introduce substantial variability into experimental reproducibility, dose-response calibration, and ultimate therapeutic or research conclusions.

Poricoic Acid B Differentiation Guide: Quantified Evidence vs. Closest Analogs


Superior Nitric Oxide Inhibition Compared to Poricoic Acid A in LPS-Stimulated RAW 264.7 Cells

Poricoic acid B exhibits quantitatively higher anti-inflammatory activity than poricoic acid A in a direct head-to-head comparison. The study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a standard model for inflammation. Poricoic acid B demonstrated a greater magnitude of NO suppression at equivalent concentrations [1]. Importantly, dehydrotrametenolic acid and dehydroeburicoic acid, two other Poria cocos triterpenoids isolated in the same study, showed no anti-inflammatory activity whatsoever, further underscoring that activity is not conserved across the class [1].

Anti-inflammatory Immunology Natural Product Pharmacology

Dual Inhibition of Bile Acid Uptake Transporters ASBT and NTCP: A Differentiated Profile

Poricoic acid B distinguishes itself by significantly inhibiting both the apical sodium-dependent bile acid transporter (ASBT) in the intestine and the sodium/taurocholate cotransporting polypeptide (NTCP) in the liver [1]. In a study profiling five major Poria cocos triterpene acids using Xenopus oocytes expressing these transporters, poricoic acid B was one of only three compounds (along with poricoic acid A and polyporenic acid C) to significantly inhibit NTCP. It was also among the three compounds (along with poricoic acid A and dehydrotumulosic acid) that significantly inhibited ASBT [1]. Notably, poricoic acid B is the only compound common to both inhibition profiles, positioning it uniquely among the five tested. For context, poricoic acid A, a close analog, was identified as a competitive NTCP inhibitor with a Ki of 63.4 ± 18.7 µM [1].

Lipid Metabolism Hepatology Transporter Inhibition

In Vivo Inhibition of TPA-Induced Skin Tumor Promotion at Defined Dose

Poricoic acid B demonstrates quantifiable in vivo efficacy in a two-stage mouse skin carcinogenesis model. In this study, poricoic acid B, along with pachymic acid and 3-O-acetyl-16α-hydroxytrametenolic acid, showed strong inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation [1]. At a dose of 0.2 μmol/mouse, poricoic acid B markedly inhibited the tumor-promoting effect of TPA (1 μg/mouse) on skin tumor formation following initiation with 7,12-dimethylbenz[a]anthracene (50 μg/mouse) [1]. This in vivo chemopreventive activity distinguishes poricoic acid B from many other lanostane triterpenoids for which only in vitro data exist.

Cancer Chemoprevention In Vivo Pharmacology Natural Product Oncology

Dose-Dependent Cytokine Suppression in Macrophages: TNF-α, IL-1β, and IL-6

Beyond NO inhibition, poricoic acid B demonstrates a broader anti-inflammatory signature by suppressing key pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, treatment with poricoic acid B reduced the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner across the concentration range of 10 to 40 μg/mL [1]. This multi-cytokine suppression profile is not reported for the comparator compounds (poricoic acid A, dehydrotrametenolic acid, dehydroeburicoic acid) in the same study, providing an additional layer of mechanistic insight specific to poricoic acid B [1].

Cytokine Profiling Immunomodulation Inflammation Research

Poricoic Acid B Application Scenarios: From Anti-Inflammatory Screening to In Vivo Cancer Studies


Prioritized Lead for Anti-Inflammatory Drug Discovery and Mechanism-of-Action Studies

Based on its superior NO inhibitory activity relative to poricoic acid A and its multi-cytokine suppression profile, poricoic acid B should be prioritized as a lead compound for anti-inflammatory drug discovery programs. Its clear, dose-dependent effects on TNF-α, IL-1β, and IL-6 make it an ideal tool for investigating the molecular pathways governing inflammation resolution, such as NF-κB and MAPK signaling. Poricoic acid B provides a higher signal-to-noise ratio than poricoic acid A in these assays [4].

Investigating Hypolipidemic Mechanisms via Dual ASBT/NTCP Transporter Inhibition

Poricoic acid B is the optimal selection for research into the modulation of enterohepatic bile acid circulation. As the only identified Poria cocos triterpenoid with confirmed significant dual inhibition of both ASBT and NTCP, it offers a unique chemical probe to study the interplay between intestinal and hepatic bile acid uptake [4]. This scenario is particularly relevant for projects focused on hyperlipidemia or metabolic syndrome, where disruption of bile acid recycling is a validated therapeutic strategy [4].

Validated Starting Point for In Vivo Cancer Chemoprevention Studies

For researchers planning in vivo tumor models, poricoic acid B offers a crucial advantage: established efficacy in a two-stage mouse skin carcinogenesis model at a defined dose (0.2 μmol/mouse) [4]. This pre-existing in vivo validation reduces experimental uncertainty and accelerates the translation from bench to animal model. Other structurally similar triterpenoids lacking this in vivo data represent a higher-risk procurement choice for chemoprevention studies [4].

Investigating Multi-Pathway Anti-Tumor Mechanisms (AKT/PI3K and MAPK)

Poricoic acid B, alongside poricoic acid A, has been shown to induce apoptosis, arrest the cell cycle at the G2/M phase, and inhibit tumor migration and invasion in a HepG2 cell model [4]. Its demonstrated interference with the AKT/PI3K, MAPK, and p53 signaling pathways makes it a valuable compound for investigating multi-target anti-tumor mechanisms, providing a defined starting point for exploring these key oncogenic pathways [4].

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